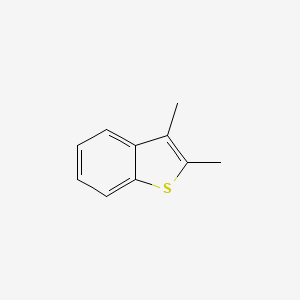

Benzo(b)thiophene, 2,3-dimethyl-

Description

BenchChem offers high-quality Benzo(b)thiophene, 2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(b)thiophene, 2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHMHHCOSAKQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197743 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-91-5 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 2,3-Dimethylbenzo(b)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation feasibility. 2,3-Dimethylbenzo(b)thiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The structural motif of benzo(b)thiophene is a privileged scaffold in medicinal chemistry.[1][2] The addition of methyl groups at the 2 and 3 positions significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its interaction with solvents and biological targets.[4] An in-depth understanding of its solubility is therefore paramount for advancing its application.

This technical guide provides a comprehensive exploration of the solubility of 2,3-dimethylbenzo(b)thiophene in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this promising compound. We will delve into the theoretical underpinnings of solubility, present a framework for predicting solubility behavior, and provide detailed experimental protocols for its precise determination.

Physicochemical Profile of 2,3-Dimethylbenzo(b)thiophene

A molecule's inherent properties are the primary determinants of its solubility. The key physicochemical parameters for 2,3-dimethylbenzo(b)thiophene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀S | PubChem[5] |

| Molecular Weight | 162.25 g/mol | PubChem[5] |

| XLogP3 | 3.7 | PubChem[5] |

| Appearance | (Expected to be a solid at room temperature) | General knowledge |

| Polarity | Non-polar to weakly polar | Inferred from structure |

The XLogP3 value of 3.7 indicates a significant degree of lipophilicity, suggesting that 2,3-dimethylbenzo(b)thiophene will be more soluble in non-polar organic solvents than in polar solvents like water.[5] The fused aromatic system and the presence of the sulfur heteroatom contribute to its overall non-polar character.[4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.[6] The process of dissolution can be understood through the following steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy required for the first two steps.

The following diagram illustrates the key factors influencing the solubility of 2,3-dimethylbenzo(b)thiophene.

Caption: Factors influencing the solubility of 2,3-dimethylbenzo(b)thiophene.

Based on its non-polar to weakly polar nature and high lipophilicity, 2,3-dimethylbenzo(b)thiophene is expected to exhibit good solubility in non-polar solvents such as toluene, hexane, and diethyl ether, and moderate solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate. Its solubility is anticipated to be low in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and ethanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

Precise and reproducible solubility data is crucial for any research or development endeavor. The Equilibrium Solubility (or Shake-Flask) method is a widely accepted and robust technique for determining thermodynamic solubility.[7]

Materials and Equipment

-

2,3-Dimethylbenzo(b)thiophene (solid, high purity)

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the equilibrium solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,3-dimethylbenzo(b)thiophene and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,3-dimethylbenzo(b)thiophene of known concentrations.

-

Analyze the standard solutions and the diluted sample filtrate by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 2,3-dimethylbenzo(b)thiophene in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.

-

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a hypothetical representation of how the solubility of 2,3-dimethylbenzo(b)thiophene might be reported.

| Solvent | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Hexane | 0.1 | (Expected to be High) | (Calculated from g/L) |

| Toluene | 2.4 | (Expected to be High) | (Calculated from g/L) |

| Diethyl Ether | 2.8 | (Expected to be High) | (Calculated from g/L) |

| Dichloromethane | 3.1 | (Expected to be Moderate) | (Calculated from g/L) |

| Ethyl Acetate | 4.4 | (Expected to be Moderate) | (Calculated from g/L) |

| Acetone | 5.1 | (Expected to be Moderate to Low) | (Calculated from g/L) |

| Ethanol | 5.2 | (Expected to be Low) | (Calculated from g/L) |

| Methanol | 6.6 | (Expected to be Low) | (Calculated from g/L) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | (Expected to be Low to Moderate) | (Calculated from g/L) |

| Water | 10.2 | (Expected to be Very Low) | (Calculated from g/L) |

Note: The values in this table are illustrative and should be determined experimentally.

Factors Influencing Solubility and Practical Considerations

Several factors beyond solvent polarity can influence the solubility of 2,3-dimethylbenzo(b)thiophene:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like crystallization and can be determined by conducting solubility measurements at different temperatures. Dynamic methods, such as the temperature variation method, are efficient for generating temperature-dependent solubility data.[8]

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of 2,3-dimethylbenzo(b)thiophene for accurate measurements.

-

Polymorphism: The crystalline form of the solute can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies and thus different solubilities.

-

pH (for ionizable compounds): While 2,3-dimethylbenzo(b)thiophene is not expected to be ionizable under typical conditions, for derivatives with acidic or basic functional groups, the pH of the aqueous phase would be a critical determinant of solubility.[6][9]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2,3-dimethylbenzo(b)thiophene in organic solvents. By understanding its physicochemical properties and the theoretical principles of dissolution, researchers can make informed decisions regarding solvent selection and experimental design. The detailed protocol for equilibrium solubility determination offers a robust framework for obtaining accurate and reliable data.

The methyl groups on the benzo(b)thiophene core enhance its lipophilicity, suggesting its potential for good membrane permeability and interaction with biological targets.[4] As research into the therapeutic applications of 2,3-dimethylbenzo(b)thiophene and its analogs continues, a thorough characterization of their solubility will be indispensable for advancing these promising compounds from the laboratory to clinical applications. Future work should focus on generating extensive experimental solubility data in a wide range of pharmaceutically relevant solvents and at various temperatures. Furthermore, the application of thermodynamic models, such as the Apelblat or λh models, could be employed to correlate experimental data and predict solubility in different solvent systems.[10][11]

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

- University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class.

-

PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- Chemistry Online @ UTSC. (n.d.). Solubility.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- BenchChem. (2025, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification.

-

PubChem. (n.d.). 2,3-Dimethyldibenzothiophene. Retrieved from [Link]

-

ResearchGate. (2015, July 7). What would be the right procedure to solubilize 0.1% Crystal violet dye used to stain a bacterial biofilm on a membrane like cellulose? Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Retrieved from [Link]

- Cayman Chemical. (2022, December 21). PRODUCT INFORMATION - Dehydroabietic Acid.

- AssayGenie. (2019). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596).

- MACGENE Biotechnology. (n.d.). Crystal Violet, 0.2% (w/v).

-

Cheméo. (n.d.). Chemical Properties of Dehydroabietic acid (CAS 1740-19-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydroabietic acid. Retrieved from [Link]

-

ResearchGate. (2023, August 4). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

-

National Institute of Standards and Technology. (2021, October 12). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2,3-Dimethylthiophene (FDB010964). Retrieved from [Link]

-

ResearchGate. (2025, August 8). Thermodynamic models for determination of the solubility of dibenzothiophene in (methanol + acetonitrile) binary solvent mixtures | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

-

PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7). Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

- Sci-Hub. (n.d.). The thermodynamic properties of benzo[b]thiophene.

-

MDPI. (2023, August 12). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

- Sultan Qaboos University House of Expertise. (2014, April 23). Solubility of thiophene and dibenzothiophene in anhydrous FeCl>3>- and ZnCl>2>-based deep eutectic solvents.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Benzo(b)thiophene, 2,3-dimethyl- | 4923-91-5 | Benchchem [benchchem.com]

- 5. Benzo(b)thiophene, 2,3-dimethyl- | C10H10S | CID 640773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uoa.edu.iq [uoa.edu.iq]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbenzo[b]thiophene

Introduction

2,3-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound that serves as a crucial structural motif in a variety of pharmacologically active molecules and organic materials. Its rigid, planar structure and electron-rich nature make it a valuable building block in drug discovery and materials science. An unambiguous understanding of its molecular structure is paramount for the rational design and synthesis of novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of 2,3-dimethylbenzo[b]thiophene, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For 2,3-dimethylbenzo[b]thiophene, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic properties.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule.

A standardized protocol for acquiring the ¹H NMR spectrum of 2,3-dimethylbenzo[b]thiophene is outlined below. This protocol is designed to ensure high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,3-dimethylbenzo[b]thiophene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium signal for locking the magnetic field.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent interference with the magnetic field homogeneity.[1]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[1]

-

Acquisition Parameters:

-

Number of Scans (NS): 16 (can be adjusted based on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Pulse Width: Typically a 30° or 90° pulse

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 0-12 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

The ¹H NMR spectrum of 2,3-dimethylbenzo[b]thiophene in CDCl₃ exhibits distinct signals corresponding to the aromatic and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | Multiplet | 2H | H-4, H-7 |

| ~7.2-7.3 | Multiplet | 2H | H-5, H-6 |

| ~2.4 | Singlet | 3H | C2-CH₃ |

| ~2.3 | Singlet | 3H | C3-CH₃ |

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear as multiplets due to spin-spin coupling with their neighboring protons. Specifically, H-4 and H-7 are often shifted further downfield compared to H-5 and H-6 due to the influence of the fused thiophene ring.

-

Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups at the C-2 and C-3 positions of the thiophene ring are in different chemical environments. They appear as sharp singlets because they have no adjacent protons to couple with. Their chemical shifts are in the typical range for methyl groups attached to an aromatic system.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments.

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: Typically a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): 1024 or more, as the natural abundance of ¹³C is low (~1.1%).

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied.

-

The solvent signal (CDCl₃) at δ 77.16 ppm is often used for chemical shift calibration.

-

The ¹³C NMR spectrum of 2,3-dimethylbenzo[b]thiophene will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | C-7a, C-3a (Quaternary) |

| ~130-135 | C-2, C-3 (Quaternary, substituted with CH₃) |

| ~122-125 | C-4, C-5, C-6, C-7 (Aromatic CH) |

| ~14 | C2-CH₃ |

| ~12 | C3-CH₃ |

Causality of Chemical Shifts:

-

Quaternary Carbons (C-2, C-3, C-3a, C-7a): These carbons, which are not bonded to any protons, typically appear as less intense signals and are found in the downfield region of the aromatic carbons. The carbons at the ring fusion (C-3a and C-7a) and those bearing the methyl groups (C-2 and C-3) are in this category.

-

Aromatic CH Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region.

-

Methyl Carbons (C2-CH₃ and C3-CH₃): These aliphatic carbons appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2,3-dimethylbenzo[b]thiophene with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of 2,3-dimethylbenzo[b]thiophene will display characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic rings, and the C-S bond of the thiophene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3050-3100 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2900-3000 | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~1600, ~1450 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| ~700-800 | C-H Out-of-plane Bending | Bending vibrations of the C-H bonds on the benzene ring, which can be indicative of the substitution pattern. |

| ~600-700 | C-S Stretch | Stretching vibration of the carbon-sulfur bond in the thiophene ring.[2][3] |

Spectroscopic Data Correlation

Caption: Correlation of spectroscopic data to the molecular structure.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and self-validating methodology for the comprehensive structural characterization of 2,3-dimethylbenzo[b]thiophene. This guide has detailed the experimental protocols and the interpretation of the spectral data, providing a foundational understanding for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold. The presented data and interpretations are grounded in fundamental spectroscopic principles and serve as a reliable reference for future studies involving 2,3-dimethylbenzo[b]thiophene and its derivatives.

References

-

PubChem. 2,3-Dimethylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

- Padmashali, B., et al. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 2014.

- MDPI. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 2021.

- Scilit. Proton and carbon NMR spectra of 2‐substituted dibenzothiophenes. Magnetic Resonance in Chemistry, 1990.

- RSC Publishing. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 2017.

-

SpectraBase. Benzo(b)thiophene. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0219852). [Link]

- ResearchGate. Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ChemistrySelect, 2019.

-

SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzo[4][5]thieno[2,3- d]thiazole derivatives. 2023.

-

RSC Publishing. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4][5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 2018.

- ResearchGate. Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 2017.

- ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Canadian Journal of Chemistry, 1980.

- NTU Scholars. 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells.

- CORE. Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. European Journal of Inorganic Chemistry, 2013.

- Semantic Scholar. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Journal of Molecular Structure, 2021.

- ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Results in Physics, 2020.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics, 2014.

- ResearchGate. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 2021.

Sources

Technical Guide: 2,3-Dimethylbenzothiophene as a Refractory Sulfur Compound

Mechanisms, Synthesis, and Desulfurization Protocols

Executive Summary

2,3-Dimethylbenzothiophene (2,3-DMBT) represents a critical class of "refractory" organosulfur compounds found in fluid catalytic cracking (FCC) gasoline and light diesel fractions. Unlike simple thiophene or unsubstituted benzothiophene, 2,3-DMBT exhibits significant resistance to conventional Hydrodesulfurization (HDS).

This resistance is driven by steric hindrance : the methyl groups at the C2 and C3 positions physically obstruct the sulfur atom from coordinating with the active vacancies (CUS - Coordinatively Unsaturated Sites) on CoMo/NiMo catalysts. Consequently, 2,3-DMBT serves as a primary "probe molecule" for evaluating the hydrogenation (HYD) capacity of novel catalysts and the efficacy of alternative technologies like Oxidative Desulfurization (ODS).

This guide details the mechanistic barriers imposed by 2,3-DMBT, provides validated protocols for its synthesis and removal, and outlines its relevance in both fuel science and medicinal chemistry scaffolds.

Part 1: The Mechanistic Challenge (HDS Resistance)

In industrial HDS, sulfur removal occurs via two competing pathways:

-

Direct Desulfurization (DDS): The sulfur atom adsorbs directly onto the catalyst vacancy (σ-bonding), followed by C-S bond hydrogenolysis. This is fast and consumes less hydrogen.

-

Hydrogenation (HYD): The aromatic ring is hydrogenated before C-S bond cleavage. This is slower and hydrogen-intensive.

The 2,3-DMBT Anomaly: For unsubstituted benzothiophene (BT), the molecule adsorbs flat (π-adsorption) or vertically (σ-adsorption via S) easily. However, in 2,3-DMBT, the methyl groups create a steric barrier that destabilizes the σ-adsorption required for the efficient DDS pathway.

-

Result: The reaction is forced toward the HYD pathway. The aromatic ring must be saturated (forming dihydro- or tetrahydro- derivatives) to reduce the planarity and steric bulk, allowing the sulfur to eventually access the active site.

-

Implication: 2,3-DMBT removal requires higher reactor temperatures and pressures compared to BT, leading to octane loss in gasoline (due to olefin saturation) or higher hydrogen consumption in diesel.

Visualization: Reaction Pathways & Steric Blockade[1][2]

Figure 1: The steric blockade of the direct desulfurization pathway forces 2,3-DMBT through the energy-intensive hydrogenation route.

Part 2: Comparative Reactivity Data

To contextualize the "refractory" nature of 2,3-DMBT, it must be compared against other sulfur species found in fossil fuels.

| Compound | Structure Type | Relative HDS Rate (Normalized) | Primary Barrier |

| Thiophene | 5-membered ring | 100 | None (High reactivity) |

| Benzothiophene (BT) | Fused benzene-thiophene | ~45 | Electronic (Resonance stability) |

| 3-Methylbenzothiophene | Substituted BT | ~15 | Minor Steric |

| 2,3-Dimethylbenzothiophene | Disubstituted BT | ~4 | Significant Steric (C2/C3) |

| Dibenzothiophene (DBT) | Two fused benzene rings | ~2 | Electronic + Bulk |

| 4,6-Dimethyldibenzothiophene | Disubstituted DBT | < 1 | Extreme Steric (The "Ultimate" Refractory) |

Note: 2,3-DMBT is the "gatekeeper" refractory compound. If a catalyst cannot remove 2,3-DMBT, it will fail completely against 4,6-DMDBT.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,3-Dimethylbenzothiophene (Reference Standard)

Context: While commercially available, in-house synthesis allows for derivative creation (e.g., deuterated analogs for kinetic isotope studies). Method Adapted from: Kobayashi et al. (2008) - One-pot synthesis via 2-mercaptophenyl ketones.

Reagents:

-

2-Mercaptoacetophenone (Precursor)

-

Sodium Hydride (NaH, 60% in oil)[3]

-

Bromoethane (Alkylating agent)

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step Workflow:

-

Activation: Suspend NaH (1.7 mmol) in anhydrous THF (5 mL) at 0°C under nitrogen.

-

Addition: Slowly add 2-mercaptoacetophenone (1.7 mmol) in THF. Stir for 15 minutes to form the thiolate anion.

-

Alkylation/Cyclization: Add Bromoethane (1.7 mmol). The reaction undergoes S-alkylation followed by an intramolecular aldol-type condensation.

-

Heating: Warm to room temperature and stir for 30 minutes. If cyclization is slow, reflux at 60°C for 1 hour.

-

Quench: Carefully add saturated NH4Cl solution.

-

Extraction: Extract with diethyl ether (3x). Wash organic layer with brine, dry over Na2SO4.[3][4]

-

Purification: Silica gel chromatography (Hexane/Ethyl Acetate 20:1).

-

Validation: Confirm structure via 1H NMR (Look for methyl singlets at ~2.3-2.5 ppm and lack of vinylic protons).

-

Protocol B: Oxidative Desulfurization (ODS) Assessment

Context: Since HDS struggles with 2,3-DMBT, ODS is the preferred alternative method for deep desulfurization. This protocol uses the classic H2O2/Formic Acid system.

System: Biphasic (Model Fuel + Polar Oxidant Phase).

Reagents:

-

Model Fuel: 2,3-DMBT dissolved in n-octane (Target 500 ppm Sulfur).

-

Catalyst/Solvent: Formic Acid (HCOOH).

Procedure:

-

Setup: Use a 100 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring is often insufficient for biphasic mass transfer).

-

Charge: Add 20 mL of Model Fuel (containing 2,3-DMBT).

-

Activation: Add 10 mL of Formic Acid. Heat mixture to 60°C.

-

Initiation: Dropwise addition of H2O2 (Molar ratio Oxidant/Sulfur = 4:1).

-

Reaction: Stir vigorously (1000 rpm) at 60°C for 60 minutes.

-

Separation: Cool to room temperature. Decant the top oil phase.

-

Extraction (Polishing): Wash the oil phase with Acetonitrile (MeCN) to remove the polar sulfones (2,3-dimethylbenzothiophene-1,1-dioxide) produced.

-

Analysis: Analyze the oil phase via GC-FID or GC-SCD to determine sulfur conversion.

Visualization: ODS Experimental Workflow

Figure 2: Step-by-step workflow for the oxidative desulfurization of 2,3-DMBT, converting the refractory sulfide into an easily extractable sulfone.

Part 4: Relevance to Medicinal Chemistry

Target Audience: Drug Development Professionals

While 2,3-DMBT is a "villain" in fuel processing, the benzothiophene scaffold is a privileged structure in medicinal chemistry (e.g., Raloxifene, Zileuton). The "refractory" nature of 2,3-DMBT provides two key insights for drug design:

-

Metabolic Stability: The same steric hindrance that blocks HDS catalysts also hinders Cytochrome P450 oxidation at the sulfur center. Introducing methyl groups at C2/C3 can be a strategy to block metabolic sulfoxidation, prolonging the half-life of benzothiophene-based drugs.

-

Sulfone Synthesis: The ODS protocol described above (Protocol B) is not just for fuel cleaning; it is a high-yield method for synthesizing benzothiophene-1,1-dioxides from their sulfide precursors. These sulfones are often investigated as specific inhibitors of carbonic anhydrase or as anti-inflammatory agents.

References

-

Kobayashi, K. et al. (2008). "One-Pot Synthesis of 2,3-Disubstituted Benzo[b]thiophene Derivatives from 2-Mercaptophenyl Ketones." Heterocycles.

-

Song, C. (2003).[9] "An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel." Catalysis Today. (Authoritative text on the hierarchy of refractory compounds including 2,3-DMBT vs 4,6-DMDBT).

-

Babich, I.V. & Moulijn, J.A. (2003). "Science and technology of novel processes for deep desulfurization of oil refinery streams: a review." Fuel. (Details the mechanistic shift from DDS to HYD for alkyl-benzothiophenes).

-

Campos-Martin, J.M. et al. (2010). "Oxidative processes of desulfurization of liquid fuels." Journal of Chemical Technology & Biotechnology. (Source for the H2O2/Formic acid protocol).

-

Reichmuth, D.S. et al. (2004).[10] "Dibenzothiophene biodesulfurization pathway improvement using diagnostic GFP fusions." Biotechnology and Bioengineering.[10] (Provides context on biological pathways for sulfur removal).

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. vurup.sk [vurup.sk]

- 9. mmb.irost.ir [mmb.irost.ir]

- 10. Dibenzothiophene biodesulfurization pathway improvement using diagnostic GFP fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic structure calculations of dimethyl-substituted benzothiophenes

An In-depth Technical Guide to the Electronic Structure Calculations of Dimethyl-Substituted Benzothiophenes: A Computational Chemistry Approach for Drug Discovery

Abstract

This guide provides a comprehensive overview of the theoretical and practical aspects of performing electronic structure calculations on dimethyl-substituted benzothiophenes. It delves into the selection of computational methods, the intricacies of geometry optimization and frequency calculations, and the analysis of molecular orbitals and electronic properties. By contextualizing these calculations within the drug discovery pipeline, this document aims to equip researchers with the knowledge to leverage computational chemistry for the rational design of novel therapeutics. We will explore how understanding the electronic landscape of these molecules can inform their reactivity, intermolecular interactions, and ultimately, their pharmacological activity.

Introduction: The Significance of Benzothiophenes in Medicinal Chemistry

Benzothiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The addition of dimethyl substituents can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Understanding the electronic structure of these substituted benzothiophenes is paramount for predicting their behavior in a biological environment. Electronic structure calculations, rooted in quantum mechanics, provide a powerful lens through which we can investigate the distribution of electrons within a molecule, identify regions of high or low electron density, and predict its reactivity and interaction with biological targets. This in-silico approach accelerates the drug discovery process by enabling the rational design of molecules with improved efficacy and reduced off-target effects, minimizing the need for extensive and costly empirical screening.

Theoretical Foundations: Choosing the Right Computational Method

The accuracy of electronic structure calculations is fundamentally dependent on the chosen theoretical method and basis set. For molecules like dimethyl-substituted benzothiophenes, which contain sulfur and aromatic rings, a careful selection is crucial.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates.

Key Considerations for DFT Method Selection:

-

Functionals: The choice of the exchange-correlation functional is critical. For systems involving sulfur and aromaticity, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a good starting point, as they incorporate a portion of the exact Hartree-Fock exchange. More modern functionals, like the M06-2X or ωB97X-D , may offer improved accuracy for non-covalent interactions, which are crucial for understanding drug-receptor binding.

-

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing second-row elements like sulfur. Diffuse functions (+) are recommended when studying anions or systems with significant electron delocalization.

Ab Initio Methods

While computationally more demanding, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2 ), can provide a higher level of accuracy. These methods are often used as a benchmark to validate the results obtained from DFT calculations, particularly for critical stationary points on the potential energy surface.

Workflow for Method Selection:

Caption: A workflow for selecting the appropriate computational method.

Practical Implementation: A Step-by-Step Protocol

This section outlines a detailed protocol for performing electronic structure calculations on a representative dimethyl-substituted benzothiophene, such as 2,3-dimethylbenzothiophene.

Molecular Structure Preparation

-

Construct the 3D structure: Use a molecule builder/editor (e.g., Avogadro, GaussView, ChemDraw) to create the initial 3D coordinates of the 2,3-dimethylbenzothiophene molecule.

-

Initial Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and brings the structure closer to a local minimum, which can significantly speed up the subsequent quantum mechanical calculations.

Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

-

Input File Preparation: Create an input file for your chosen quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file will specify the following:

-

Charge and Multiplicity: For neutral 2,3-dimethylbenzothiophene in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

-

Coordinates: The pre-optimized Cartesian coordinates of the atoms.

-

Method and Basis Set: Specify the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Job Type: Opt for geometry optimization.

-

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated by the fulfillment of specific criteria for the forces on the atoms and the displacement in the last optimization step.

Frequency Calculation

A frequency calculation should always follow a successful geometry optimization to characterize the nature of the stationary point.

Protocol for Frequency Calculation:

-

Input File Preparation: Using the optimized geometry from the previous step, create a new input file.

-

Job Type: Freq.

-

The method and basis set should be the same as those used for the optimization.

-

-

Execution and Analysis:

-

Run the calculation.

-

Vibrational Frequencies: The output will list the vibrational frequencies. For a true minimum energy structure, all calculated frequencies should be real (positive). The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a minimum.

-

Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Data Presentation: Calculated Properties of 2,3-Dimethylbenzothiophene

| Property | Calculated Value (B3LYP/6-31G(d)) |

| Total Electronic Energy | Value to be obtained from output |

| Zero-Point Vibrational Energy | Value to be obtained from output |

| Dipole Moment | Value to be obtained from output |

| Rotational Constants | Value to be obtained from output |

Note: The actual values will depend on the specific software and hardware used.

Analysis of Electronic Structure

Once a stable, optimized geometry is obtained, a wealth of information about the electronic structure can be extracted and analyzed.

Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy gap and spatial distribution are fundamental to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Visualization of Frontier Molecular Orbitals:

The spatial distribution of the HOMO and LUMO can be visualized using software like GaussView or Avogadro. This provides a qualitative picture of where the molecule is most likely to react.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

-

Red regions (negative potential): Indicate areas of high electron density, which are attractive to electrophiles. In dimethyl-substituted benzothiophenes, this is often associated with the sulfur atom and the pi-system of the aromatic rings.

-

Blue regions (positive potential): Indicate areas of low electron density, which are attractive to nucleophiles. These are typically found around the hydrogen atoms.

Logical Relationship of Electronic Properties to Reactivity:

Caption: Relationship between electronic properties and predicted reactivity.

Application in Drug Development

The insights gained from have direct applications in the drug development pipeline.

-

Lead Optimization: By understanding how substitutions at different positions on the benzothiophene scaffold affect the electronic properties, medicinal chemists can rationally design analogs with improved potency and selectivity. For instance, modifying the electron density at a particular site can enhance the binding affinity to a target protein.

-

Metabolism Prediction: The reactivity of a drug candidate, as predicted by its electronic structure, can provide clues about its metabolic fate. Regions susceptible to electrophilic attack may be sites of oxidation by cytochrome P450 enzymes.

-

Toxicity Prediction: Understanding the potential for a molecule to participate in unwanted reactions, such as covalent modification of proteins, can help in the early identification of potential toxicity liabilities.

Conclusion and Future Directions

Electronic structure calculations provide a robust and insightful framework for investigating the chemical properties of dimethyl-substituted benzothiophenes. By employing methods like DFT, researchers can gain a deep understanding of the factors governing their reactivity and intermolecular interactions. This knowledge is invaluable in the context of drug discovery, enabling a more rational and efficient design of novel therapeutic agents.

Future work in this area could involve the use of more advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the behavior of these molecules within the active site of a biological target. Additionally, the application of machine learning techniques, trained on data from electronic structure calculations, holds promise for the rapid prediction of properties for large libraries of benzothiophene derivatives.

References

-

Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]

-

Title: ORCA - An ab initio, DFT and semiempirical electronic structure package Source: Max-Planck-Institut für Kohlenforschung URL: [Link]

-

Title: Avogadro: an advanced semantic chemical editor, visualization, and analysis platform Source: Journal of Cheminformatics URL: [Link]

-

Title: A new hybrid exchange-correlation functional for computational quantum chemistry: B3LYP Source: The Journal of Chemical Physics URL: [Link]

-

Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts URL: [Link]

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 2,3-Dimethylbenzo[b]thiophene

The following technical guide details the safety, toxicity, and handling protocols for 2,3-Dimethylbenzo[b]thiophene , structured for researchers and drug development professionals.

CAS Number: 4923-91-5 Formula: C₁₀H₁₀S Molecular Weight: 162.25 g/mol Synonyms: 2,3-Dimethylthianaphthene; 2,3-Dimethylbenzothiophene[1][2]

Part 1: Executive Summary & Chemical Identity

2,3-Dimethylbenzo[b]thiophene is a sulfur-containing heterocycle used primarily as a research intermediate in organic synthesis, a model compound for deep desulfurization studies in fuel research, and a scaffold in medicinal chemistry (e.g., anti-angiogenic agents).

Due to limited specific toxicological data for this precise regioisomer, this guide employs a Read-Across approach (validated by ECETOC/EPA frameworks) utilizing data from its closest structural analogs: Benzo[b]thiophene (Parent) and 2-Methylbenzo[b]thiophene.

Chemical & Physical Properties

Note: Values marked with () are predicted based on structure-property relationships (QSAR) due to data scarcity.*

| Property | Value | Source/Note |

| Physical State | Low-melting solid or Liquid | Dependent on purity/ambient temp. |

| Melting Point | ~30–50 °C (Predicted)* | Analog 2-Me-BT melts at 51°C. |

| Boiling Point | ~268 °C @ 760 mmHg | Predicted based on homologs. |

| Density | 1.114 g/cm³ | Predicted. |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol. | Lipophilic (LogP ~3.7). |

| Flash Point | >110 °C | Non-flammable but combustible. |

Part 2: Hazard Identification & Safety Profile (GHS)

Signal Word: WARNING [3]

Based on the toxicity profiles of alkyl-substituted benzothiophenes, 2,3-dimethylbenzo[b]thiophene should be treated as Acute Toxic (Oral) and an Environmental Hazard .

GHS Classification (Read-Across)

-

Acute Toxicity, Oral: Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Hazardous to the Aquatic Environment (Chronic): Category 2 (H411)

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicological Assessment

Mechanism of Toxicity: Thiophene derivatives can undergo metabolic activation via cytochrome P450 enzymes (specifically CYP450), leading to the formation of reactive sulfoxides or epoxides. These intermediates can bind covalently to macromolecules, potentially causing hepatotoxicity.

| Endpoint | Data (Read-Across Source) | Assessment for 2,3-Dimethylbenzo[b]thiophene |

| Acute Oral Toxicity | LD50 (Rat) ~1700 mg/kg (Benzo[b]thiophene) | Harmful. Likely LD50 range: 500–2000 mg/kg. |

| Skin Irritation | 2-Methylbenzo[b]thiophene is a known irritant. | Irritant. Moderate erythema expected upon prolonged contact. |

| Carcinogenicity | No specific data. Parent compound not listed by IARC. | Not Classified. Treat as potential secondary mutagen due to metabolic activation. |

| STOT - Single Exposure | Respiratory irritation observed in homologs. | Category 3 (Respiratory Tract). Use fume hood. |

Emergency Response Decision Tree

The following diagram outlines the critical decision logic for exposure incidents, prioritizing containment and medical intervention.

Caption: Emergency response workflow for 2,3-dimethylbenzo[b]thiophene exposure.

Part 4: Handling, Storage, & Ecological Fate

Handling Protocol

-

Odor Control: Thiophenes possess a characteristic, often unpleasant sulfurous odor. All handling must occur within a certified chemical fume hood .

-

PPE: Nitrile gloves (0.11 mm thickness minimum) are sufficient for splash protection. For prolonged handling, use Viton or Butyl rubber gloves. Safety goggles are mandatory.

-

Static Control: As a sulfur heterocycle, the compound may accumulate static charge. Ground all glassware during transfer.

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature, cooler storage prevents gradual oxidation to the sulfoxide.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) will rapidly oxidize the sulfur atom to the sulfone.

Ecological Fate

-

Persistence: High. Thiophenes are resistant to rapid biodegradation.

-

Bioaccumulation: LogP ~3.7 indicates moderate potential for bioaccumulation in aquatic organisms.

-

Disposal: Do not flush down drains. Collect as hazardous organic waste (sulfur-containing) for high-temperature incineration equipped with a scrubber for SOx gases.

Part 5: Experimental Workflow (Synthesis)

For researchers needing to synthesize or functionalize this compound, the Electrophilic Cyclization of o-Alkynylthioanisole is the most efficient modern pathway, avoiding the harsh conditions of traditional methods.

Synthesis Protocol

-

Precursor: Start with o-alkynylthioanisole.[4]

-

Reagents: Iodine (I₂) or Aryl sulfenyl chloride (ArSCl) as the electrophile.

-

Solvent: Dichloromethane (DCM).

-

Conditions: Stir at Room Temperature for 30–60 minutes.

-

Workup: Quench with saturated sodium thiosulfate (to remove excess Iodine), extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).

Caption: Electrophilic cyclization pathway for accessing functionalized benzo[b]thiophenes.

References

-

PubChem. Benzo(b)thiophene, 2,3-dimethyl- Compound Summary. National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Benzo[b]thiophene (Read-Across Source). [Link]

-

NIST Chemistry WebBook. Benzo[b]thiophene, 2,3-dimethyl- Thermochemical Data. [Link]

-

ECETOC. TR 116 - Category approaches, Read-across, (Q)SAR. (Guidance on Read-Across Methodology). [Link]

Sources

Methodological & Application

synthesis of 2,3-dimethylbenzo(b)thiophene from thiophenol

Application Note: Scalable Synthesis of 2,3-Dimethylbenzo[b]thiophene via Acid-Mediated Cyclodehydration

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2,3-dimethylbenzo[b]thiophene starting from thiophenol . While modern transition-metal catalyzed annulations exist, this guide focuses on the "workhorse" method: S-alkylation followed by Polyphosphoric Acid (PPA) mediated cyclization . This route is selected for its operational simplicity, cost-effectiveness, and scalability, making it the preferred choice for generating gram-to-kilogram quantities of benzothiophene scaffolds for medicinal chemistry (e.g., bioisosteres of indoles) and materials science (e.g., organic semiconductors).

Strategic Analysis & Retrosynthesis

The synthesis relies on the construction of the thiophene ring onto an existing benzene core. The strategic disconnection involves breaking the C2–C3 bond and the C–S bond, revealing an

Key Advantages of this Route:

-

Atom Economy: High atom economy compared to leaving-group-heavy cross-coupling reactions.

-

Reagent Availability: Thiophenol and 3-chloro-2-butanone are inexpensive commodity chemicals.

-

Scalability: Avoids the use of expensive palladium catalysts or sensitive organometallics.

Visual Workflow (Graphviz):

Figure 1: Strategic workflow for the synthesis of 2,3-dimethylbenzo[b]thiophene.

Safety Protocol (Critical)

Hazard Focus: Thiophenol (Benzenethiol)

-

Stench: Thiophenol has a repulsive, penetrating odor detectable at ppb levels.

-

Toxicity: Highly toxic by inhalation and skin absorption.

-

Containment: All operations must be performed in a high-efficiency fume hood.

-

Decontamination: Prepare a bleach bath (10% sodium hypochlorite) to neutralize all glassware and syringes before removal from the hood. The oxidation converts the thiol to the odorless sulfonic acid.

Experimental Protocols

Step 1: S-Alkylation of Thiophenol

Objective: Synthesis of 3-(phenylthio)butan-2-one.

Reagents:

-

Thiophenol (1.0 equiv)

-

3-Chloro-2-butanone (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 1.5 equiv) -

Acetone (Reagent grade, 5 mL/mmol)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen (

).[1] -

Solubilization: Charge the flask with

and Acetone. Add Thiophenol via syringe. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.-

Note: The solution may turn slightly yellow.

-

-

Addition: Add 3-chloro-2-butanone dropwise over 20 minutes. The reaction is exothermic; control rate to maintain a gentle reflux if necessary.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Thiophenol (

) should disappear; Product (

-

-

Workup: Cool to RT. Filter off the inorganic salts (

, excess -

Concentration: Remove solvent under reduced pressure (Rotavap).

-

Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Appearance | Pale yellow oil |

| Key NMR Signal |

Step 2: Cyclodehydration with Polyphosphoric Acid (PPA)

Objective: Intramolecular cyclization to 2,3-dimethylbenzo[b]thiophene.

Reagents:

-

3-(Phenylthio)butan-2-one (1.0 equiv)

-

Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

-

Expert Tip: PPA is viscous.[2] Warm it to 50°C before use to facilitate stirring.

-

Procedure:

-

Setup: Use a mechanical stirrer (overhead stirrer) for this step. Magnetic stirring often fails due to PPA viscosity.

-

Mixing: Charge the reaction vessel with PPA. Heat to 60°C.

-

Addition: Add the crude 3-(phenylthio)butan-2-one slowly to the warm PPA. The mixture will darken.

-

Cyclization: Increase temperature to 90–100°C . Stir for 2–3 hours.

-

Mechanistic Insight: The acid protonates the ketone, facilitating the electrophilic attack of the phenyl ring onto the carbonyl carbon, followed by dehydration and aromatization.

-

-

Quenching (Exothermic): Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (~500 g) with vigorous stirring.

-

Caution: Hydrolysis of PPA is exothermic.

-

-

Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (

mL). -

Washing: Wash combined organics with saturated

(to remove residual acid) and Brine. Dry over -

Purification: Concentrate in vacuo. Purify the residue by flash column chromatography (Silica gel, 100% Hexanes) or vacuum distillation.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Appearance | Low-melting solid or oil (MP

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an intramolecular Friedel-Crafts alkylation followed by dehydration.

Figure 2: Acid-mediated cyclodehydration mechanism.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure |

| Stirring Stalled (Step 2) | PPA too viscous | Use an overhead mechanical stirrer. Do not rely on magnetic bars. |

| Black Tar Formation | Temperature too high | Do not exceed 110°C in Step 2. PPA can cause polymerization at high temps. |

| Incomplete Cyclization | Wet PPA | PPA is hygroscopic.[2] Ensure the reagent bottle is fresh or sealed tightly. Water inhibits the dehydration step. |

References

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from [Link]

-

LookChem. (2023). Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Extraction of 2,3-Dimethylbenzo(b)thiophene from Diesel Fuel

These application notes provide detailed methodologies for the extraction of 2,3-dimethylbenzo(b)thiophene, a representative polycyclic aromatic sulfur heterocycle (PASH), from complex diesel fuel matrices. The protocols are designed for researchers, scientists, and professionals in analytical chemistry and drug development requiring accurate and robust quantification of this compound. The described methods, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are validated approaches that ensure high recovery and sample cleanliness for subsequent analysis by gas chromatography (GC) coupled with various detectors.

Introduction

2,3-Dimethylbenzo(b)thiophene is a member of the benzothiophene class of organosulfur compounds commonly found in diesel fuel.[1][2] The presence and concentration of such compounds are of significant interest due to their potential for catalyst poisoning in emission control systems and their contribution to harmful sulfur oxide (SOx) emissions upon combustion.[3][4] Accurate quantification of specific PASHs like 2,3-dimethylbenzo(b)thiophene is crucial for refinery process optimization, fuel quality control, and environmental impact assessment. The complex hydrocarbon matrix of diesel fuel necessitates effective sample preparation to isolate the target analyte from interfering compounds prior to instrumental analysis.

This guide details two primary extraction methodologies: a highly selective Solid-Phase Extraction (SPE) protocol and a classic, robust Liquid-Liquid Extraction (LLE) procedure. The choice of method will depend on the specific laboratory capabilities, desired sample throughput, and the concentration of the analyte.

Method 1: Solid-Phase Extraction (SPE) for Selective Isolation

Solid-phase extraction offers a more selective approach to isolate PASHs from the aliphatic and less polar aromatic hydrocarbons in diesel. The use of an aminopropyl-bonded silica phase is particularly effective for this separation.[5] The mechanism relies on the interaction of the polarizable sulfur atom in the thiophenic ring with the polar functional group of the sorbent, allowing for the separation of PASHs from the bulk hydrocarbon matrix.

Protocol: SPE using Aminopropylsilane Cartridges

This protocol is optimized for the selective extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel.

Materials:

-

Solid-Phase Extraction Cartridges: Aminopropyl (NH2) bonded silica, 500 mg, 3 mL

-

Diesel Fuel Sample

-

Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Toluene (HPLC grade)

-

Nitrogen gas for evaporation

-

Glass vials

-

Volumetric flasks

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of dichloromethane through the aminopropyl SPE cartridge to solvate the bonded phase.

-

Equilibrate the cartridge by passing 10 mL of hexane. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Accurately weigh 1.0 g of the diesel fuel sample and dissolve it in 1.0 mL of hexane.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Allow the sample to percolate through the sorbent at a slow, dropwise rate.

-

-

Washing (Removal of Interferences):

-

Wash the cartridge with 10 mL of hexane to elute the saturated and non-polar aromatic hydrocarbons.

-

Follow with a wash of 5 mL of a 90:10 (v/v) hexane:toluene mixture to remove more polar aromatic hydrocarbons.

-

-

Elution of 2,3-Dimethylbenzo(b)thiophene:

-

Elute the target analyte and other PASHs from the cartridge with 10 mL of dichloromethane.

-

Collect the eluate in a clean glass vial.

-

-

Concentration and Reconstitution:

-

Evaporate the collected eluate to near dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the residue in a known volume (e.g., 1.0 mL) of a suitable solvent for the subsequent analytical technique (e.g., isooctane or toluene for GC analysis).

-

SPE Workflow Diagram

Method 2: Liquid-Liquid Extraction (LLE) for Robust Sample Cleanup

Liquid-liquid extraction is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of moderately polar PASHs like 2,3-dimethylbenzo(b)thiophene from a non-polar diesel matrix, a polar solvent that is immiscible with the diesel is required. Dichloromethane has been shown to be an effective solvent for this purpose.[3]

Protocol: LLE using Dichloromethane

This protocol provides a robust method for the extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel.

Materials:

-

Diesel Fuel Sample

-

Dichloromethane (DCM, HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Separatory Funnel (appropriate size)

-

Round-bottom flask

-

Rotary evaporator or nitrogen evaporator

-

Glass vials

-

Volumetric flasks

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5.0 g of the diesel fuel sample into a beaker.

-

Dilute the sample with 20 mL of hexane to reduce its viscosity.

-

-

First Extraction:

-

Transfer the diluted diesel sample to a separatory funnel.

-

Add 25 mL of dichloromethane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The lower layer is the dichloromethane extract.

-

Drain the lower dichloromethane layer into a clean round-bottom flask.

-

-

Second and Third Extractions:

-

Repeat the extraction of the diesel-hexane layer in the separatory funnel two more times with fresh 25 mL portions of dichloromethane.

-

Combine all three dichloromethane extracts in the same round-bottom flask.

-

-

Drying the Extract:

-

Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration and Solvent Exchange:

-

Concentrate the dried extract to a small volume (approximately 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a solvent exchange by adding a suitable solvent for the analytical finish (e.g., 10 mL of isooctane) and re-concentrating to the final desired volume (e.g., 1.0 mL).

-

LLE Workflow Diagram

Data Presentation: Performance of Extraction Methods

The following table summarizes typical performance data for the extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel using the described methods, followed by GC-MS analysis.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | 85 - 95% | 80 - 90% |

| Reproducibility (RSD) | < 5% | < 10% |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/g | 0.5 - 1.0 µg/g |

| Sample Throughput | High (amenable to automation) | Moderate |

| Solvent Consumption | Low | High |

| Selectivity | High | Moderate |

Note: Performance data are indicative and may vary depending on the specific diesel matrix, instrumentation, and laboratory conditions. Method validation is essential for accurate quantification.

Post-Extraction Analysis

Following either extraction protocol, the final extract is ready for analysis. Gas chromatography is the most common technique for the separation and quantification of 2,3-dimethylbenzo(b)thiophene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification based on both retention time and mass spectrum.

-

Gas Chromatography with a Sulfur-Selective Detector (GC-SCD or GC-FPD): Offers high selectivity for sulfur-containing compounds, reducing interference from the hydrocarbon matrix.

Conclusion

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for the analysis of 2,3-dimethylbenzo(b)thiophene in diesel depends on the specific analytical requirements. SPE with aminopropylsilane cartridges provides a more selective and efficient cleanup with lower solvent consumption and is well-suited for high-throughput applications. LLE with dichloromethane is a robust and widely accessible method that provides acceptable recoveries, though it is more labor-intensive and consumes larger volumes of solvent. Both methods, when properly executed and validated, provide a clean extract suitable for accurate and precise quantification by gas chromatography.

References

-

Pereira, G. de B. V., Nascimento, M. M., & Guarieiro, L. L. N. (2024). Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines. Journal of Bioengineering, Technologies and Health, 7(2), 152-155. [Link]

-

de Souza, A. O., da Silva, A. F. M., & da Cunha, V. S. (2023). A Simple and Efficient Liquid-Liquid Extraction Method for the Determination of Benzo[a]pyrene in Olive Oil Using Low-Temperature Cleanup and Synchronous Fluorescence Spectroscopy. Journal of the Brazilian Chemical Society, 34, 1-10. [Link]

-

Lee, W.-J., Wang, Y.-F., Lin, T.-C., & Wang, L. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Journal of Chromatography A, 1116(1-2), 128–136. [Link]

-

Liang, C., Wei, Z., & Sun, Y. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Journal of Chromatography A, 1116(1-2), 128-136. [Link]

-

Wang, Y., Yang, C., & Li, Y. (2018). Removal of Dibenzothiophene from Diesels by Extraction and Catalytic Oxidation with Acetamide-Based Deep Eutectic Solvents. Chemical Engineering & Technology, 41(12), 2427-2434. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640773, Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

-

Samanidou, V., & Karageorgou, E. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Molecules, 26(4), 867. [Link]

-

U.S. Environmental Protection Agency. (1999). Single Laboratory Method Validation Report: Extraction of Diesel Range Organics (DRO), Waste Oil Organics (WOO), and Total Petroleum Hydrocarbons (TPH) from Soil Using EPA Method 3545 (Pressurized Fluid Extraction). [Link]

-

Bandosz, T. J. (2012). Removal of dibenzothiophenes from model diesel fuel on sulfur rich activated carbons. Fuel, 91(1), 224-230. [Link]

-

Kumar, S., & Suman, A. (2012). Liquid-liquid extraction of alkylated (C4-, C6- and C8-) benzene with cetane using industrial solvents. International Journal of Creative Research Thoughts, 1(1), 1-10. [Link]

-

Jenkins, T. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International, 33(12), 22-28. [Link]

-

Kim, Y. H., Kim, K. S., & Kim, Y. C. (2000). Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1. Applied and Environmental Microbiology, 66(6), 2409–2414. [Link]

-

SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes?[Link]

-

Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. [Link]

-

Liang, C., Wei, Z., & Sun, Y. (2006). Determination of Polycyclic Aromatic Sulfur Heterocycles in Diesel Particulate Matter and Diesel Fuel by Gas Chromatography with Atomic Emission Detection. Request PDF. [Link]

-

Al-Ani, A. S., Al-Bayati, Y. K., & Al-Salihi, S. F. (2015). Selective removal of dibenzothiophene from commercial diesel using manganese dioxide-modified activated carbon: a kinetic study. Environmental Science and Pollution Research, 22(1), 498-508. [Link]

-

Campiglia, A. D., & Lantsuz, I. (2023). Chromatographic and spectroscopic analysis of Dibenzo[b,l]Fluoranthene and its determination in SRM 1597a by laser-excited time-resolved Shpol'skii spectroscopy. Analytica Chimica Acta, 1279, 341835. [Link]

-

Kumar, A., Singh, A., & Singh, P. P. (2023). Performance, Emission, and Spectroscopic Analysis of Diesel Engine Fuelled with Ternary Biofuel Blends. Energies, 16(9), 3786. [Link]

-

Ledesma, A. E., & Campiglia, A. D. (2015). Chromatographic and spectroscopic analysis of Dibenzo[b,l]Fluoranthene and its determination in SRM 1597a by laser-excited time-resolved Shpol'skii spectroscopy. Request PDF. [Link]

-

Kim, D., Kim, J., & Kwon, G. (2020). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 12(8), 1799. [Link]

-